molecular formula C12H10BrNO B1397943 5-Bromo-2-(4-methylphenoxy)pyridine CAS No. 1248915-63-0

5-Bromo-2-(4-methylphenoxy)pyridine

Cat. No. B1397943
M. Wt: 264.12 g/mol
InChI Key: MWUCAUFWNOCPDR-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methylphenoxy)pyridine is an organic heterocyclic compound . It has been extensively studied due to its potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved via Suzuki cross-coupling reactions . In these reactions, 5-bromo-2-methylpyridin-3-amine is used directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids to produce the pyridine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been optimized using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The bromination reaction of similar compounds like 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) has been studied . The reaction kinetics of bromination reaction of MPE were explored, a reaction kinetics model was established, and the bromination reaction of MPE was found to be a typical reaction initiated by free radicals .

Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

  • Summary of Application: This compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction .
  • Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .
  • Results or Outcomes: The synthesized pyridine derivatives were studied using Density Functional Theory (DFT) methods, which described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were also investigated .

Synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione

  • Summary of Application: “5-Bromo-2-(4-methylphenoxy)pyridine” is used in the synthesis of a new ligand 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione .
  • Methods of Application: The ligand was synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid . Its transition metal complexes were synthesized, and the ligand coordinated with the transition metal ions through oxygen atoms .
  • Results or Outcomes: The synthesized 1,3-dione and their transition metal complexes were characterized by various methods including 1H-NMR,13C-NMR,IR, Elemental analysis, Powder XRD, TGA . The transition metal complexes showed moderate to excellent antimicrobial activity against all tested bacteria and fungi .

Synthesis of 5,5’-dimethyl-2,2’-bipyridine

  • Summary of Application: This compound is used as a starting reagent for the synthesis of 5,5’-dimethyl-2,2’-bipyridine .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcome of this synthesis is the production of 5,5’-dimethyl-2,2’-bipyridine .

Synthesis of R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide

  • Summary of Application: Pyridinesulfonamide is an important fragment which has a wide range of applications in novel drugs . “5-Bromo-2-(4-methylphenoxy)pyridine” is used in the synthesis of R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcome of this synthesis is the production of R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide .

Synthesis of 5,5’-Dimethyl-2,2’-Bipyridine

  • Summary of Application: This compound is used as a starting reagent for the synthesis of 5,5’-dimethyl-2,2’-bipyridine .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcome of this synthesis is the production of 5,5’-dimethyl-2,2’-bipyridine .

Synthesis of R- and S-isomers of 5-Bromo-2-Chloro-N-(1-Phenylethyl)Pyridine-3-Sulfonamide

  • Summary of Application: Pyridinesulfonamide is an important fragment which has a wide range of applications in novel drugs . “5-Bromo-2-(4-methylphenoxy)pyridine” is used in the synthesis of R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcome of this synthesis is the production of R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide .

Future Directions

The future directions of research on 5-Bromo-2-(4-methylphenoxy)pyridine and similar compounds could involve further exploration of their potential applications in various fields of research and industry. Additionally, further studies could be conducted to improve the experimental selectivity and yield of their synthesis .

properties

IUPAC Name

5-bromo-2-(4-methylphenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-9-2-5-11(6-3-9)15-12-7-4-10(13)8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUCAUFWNOCPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(4-methylphenoxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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